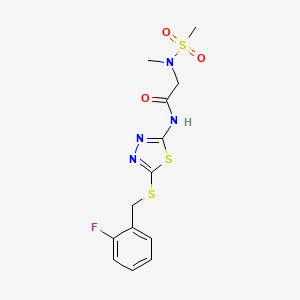

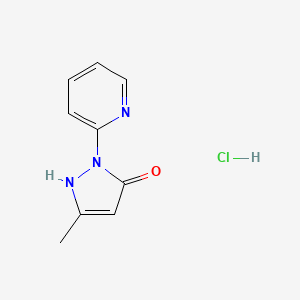

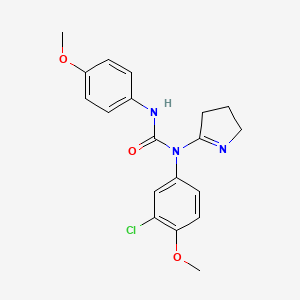

![molecular formula C22H32N2O4S B2857808 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 446028-38-2](/img/structure/B2857808.png)

1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the adamantyl group could be introduced via a reaction with adamantane or one of its derivatives . The dimethoxyphenyl group could be introduced via a reaction with a suitable dimethoxybenzene derivative . The sulfonyl group could be introduced via a reaction with a suitable sulfonyl chloride . Finally, the piperazine ring could be formed via a reaction with a suitable diamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would give the molecule a three-dimensional, cage-like structure. The dimethoxyphenyl group would provide a flat, aromatic region. The sulfonyl group would be polar and could participate in hydrogen bonding. The piperazine ring would be flexible and could adopt different conformations .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The adamantyl group is quite inert, but could potentially undergo reactions at the tertiary carbon atoms . The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions . The sulfonyl group could react with nucleophiles . The piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, given the presence of the rigid adamantyl group . Its solubility would depend on the solvent used: it might be more soluble in organic solvents due to the presence of the adamantyl and dimethoxyphenyl groups, and less soluble in water due to the lack of polar groups .科学的研究の応用

Antimicrobial and Hypoglycemic Activities : Compounds related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine have demonstrated potent antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some of these compounds have shown hypoglycemic activity in diabetic rats, indicating potential applications in diabetes treatment (Al-Abdullah et al., 2015).

Soluble Epoxide Hydrolase Inhibitors : Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase, a promising target for the treatment of hypertension and inflammation. The introduction of a substituted piperazino group led to substantial improvements in pharmacokinetic parameters (Huang et al., 2010).

Antimicrobial and Anti-inflammatory Activities : Another study found that derivatives of this compound displayed significant antimicrobial activities, particularly against Gram-positive bacteria. These compounds also demonstrated anti-inflammatory activity in vivo, indicating their potential use in treating inflammatory conditions (Al-Omar et al., 2010).

Adenosine A2B Receptor Antagonists : Some derivatives have been developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, indicating potential applications in pharmacology and medicinal chemistry (Borrmann et al., 2009).

Antiproliferative Activity : Certain derivatives have shown antiproliferative activity against various cancer cell lines, suggesting their potential as antitumor agents (Fytas et al., 2015).

Antidepressant Properties : A compound structurally related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine demonstrated antidepressant properties through its interaction with various serotonin receptors, offering a new avenue for the treatment of major depressive disorder (Hvenegaard et al., 2012).

作用機序

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

将来の方向性

特性

IUPAC Name |

1-(1-adamantyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4S/c1-27-19-3-4-20(28-2)21(12-19)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUHRQCUOJRTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

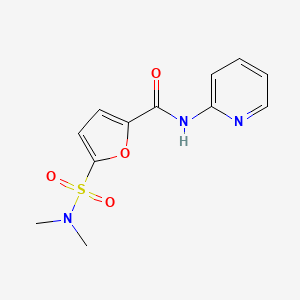

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)

![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

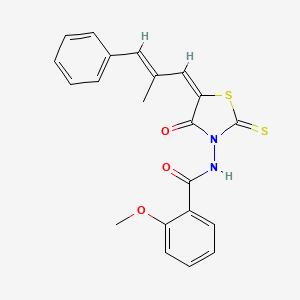

![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)